tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate
Description
tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is a synthetic carbamate derivative featuring a cyclopropane ring fused to a 3-formylpiperidine moiety. This compound is structurally characterized by its tert-butyl carbamate group, which serves as a protective group for amines, and the cyclopropane ring, which confers steric constraints that may influence reactivity and binding interactions.
Properties
Molecular Formula |
C16H26N2O4 |
|---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)22-14(21)17-11-16(6-7-16)13(20)18-8-4-5-12(9-18)10-19/h10,12H,4-9,11H2,1-3H3,(H,17,21) |
InChI Key |
UGNUVWOSHYZNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(=O)N2CCCC(C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Carbamate Moiety
The tert-butyl carbamate group is typically introduced via reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) or through activated carbonate intermediates. Several established methods are relevant:
Traditional Carbamate Synthesis : Reaction of amines with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate to form the Boc-protected amine.
Activated Mixed Carbonates : Use of activated carbonates like p-nitrophenyl chloroformate or N-hydroxysuccinimide carbonates allows efficient carbamate formation under mild conditions, often yielding high purity products.
Curtius Rearrangement Route : For more complex carbamates, the reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide can form acyl azides that rearrange to isocyanates, which are trapped by tert-butanol to yield the carbamate.
Formation of the Cyclopropyl and Piperidine Linkage
The cyclopropyl moiety bearing the carbamate is often synthesized first, for example, as tert-butyl (1-formylcyclopropyl)carbamate , which is a key intermediate.
The piperidine ring , particularly the 3-formyl-substituted variant, is typically prepared via organometallic chemistry routes involving functionalization of piperidine derivatives. Organometallic reagents such as organozinc or organocopper species are employed for selective substitution on the piperidine ring.
The carbonyl linkage between the cyclopropyl and piperidine units can be formed via amide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), facilitating the connection between the amine and carboxyl functionalities.
Specific Synthetic Route for tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate
Based on literature precedents and known synthetic strategies, the preparation can be outlined as follows:
Synthesis of tert-butyl (1-formylcyclopropyl)carbamate intermediate via carbamate formation on a cyclopropyl amine bearing a formyl substituent.
Preparation of 3-formylpiperidine or its protected derivative through organometallic substitution reactions on piperidine, followed by selective formylation at the 3-position.
Coupling of the cyclopropyl carbamate intermediate with the 3-formylpiperidine via amide bond formation, typically employing coupling agents such as DCC or CDI in anhydrous solvents like dimethylformamide or dichloromethane, under inert atmosphere to avoid side reactions.
Purification of the final product by chromatographic techniques (e.g., silica gel column chromatography) and characterization by NMR, IR, and mass spectrometry to confirm the structure.
Data Table Summarizing Key Reagents and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Carbamate formation | Di-tert-butyl dicarbonate, base (Et3N), solvent | Mild conditions, high yield |
| 2 | Piperidine functionalization | Organometallic reagents (organozinc/copper), formylation agents | Selective substitution on piperidine ring |
| 3 | Amide bond formation | DCC or CDI, DMF or DCM, inert atmosphere | Efficient coupling, avoids racemization |
| 4 | Purification and characterization | Chromatography, NMR, IR, MS | Confirms purity and structure |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate with structurally related carbamate derivatives, focusing on substituent effects, physicochemical properties, and functional roles.
Table 1: Structural and Molecular Comparison
Substituent Effects and Reactivity
- 3-Formylpiperidine vs.
- Pyrrolidine vs. Its oxalic acid salt form improves solubility for R&D applications .
- Aminoethyl vs. Formyl Groups: The 2-aminoethyl-substituted compound () is more hydrophilic and basic (predicted pKa ~12.86), favoring aqueous solubility and protonation under physiological conditions .
Physicochemical Properties
- Molecular Weight and Solubility: The oxalic acid salt () has the highest molecular weight (542.7) and likely improved crystallinity, whereas the aminoethyl derivative () has the lowest (214.3), suggesting better membrane permeability .
- Boiling Point and Density: Predicted boiling points (e.g., 317.1°C for the aminoethyl analog) and densities (1.026 g/cm³) highlight volatility and compactness differences influenced by substituents .
Research Implications and Gaps
- Biological Activity: The 3-formylpiperidine group may enhance interactions with enzymatic active sites (e.g., via aldehyde-mediated covalent binding), differentiating it from non-reactive analogs.
- Data Limitations : Experimental data (e.g., solubility, toxicity) for the target compound are absent in the evidence, necessitating further studies.
Biological Activity
tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a tert-butyl carbamate group, a formylpiperidine moiety, and a cyclopropyl group, suggest that it may possess significant biological activity. This article delves into the biological properties of this compound, supported by recent research findings, case studies, and comparative analyses.
- Molecular Formula : C16H26N2O4
- Molecular Weight : 310.39 g/mol
- IUPAC Name : tert-butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate
- SMILES Notation : CC(C)(C)OC(=O)NCC1(CC1)C(=O)N2CCCC(C2)C=O
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The formyl group acts as an electrophile, which can react with nucleophilic sites on proteins, while the carbamate group may mimic the transition state in enzyme-catalyzed reactions, potentially leading to enzyme inhibition. Such interactions suggest that this compound could serve as a scaffold for developing enzyme inhibitors or receptor modulators.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with low minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL . This suggests that similar derivatives may exhibit comparable antimicrobial efficacy.
Enzyme Inhibition Studies
Enzyme inhibition assays have been conducted to evaluate the potential of this compound as an inhibitor. Preliminary results indicate that it may effectively inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial properties. The mechanism involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalysis.
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of various derivatives of piperidine-based compounds against clinically relevant strains of bacteria. Among these derivatives, one compound exhibited potent activity against biofilm-forming strains of S. aureus and S. epidermidis. The study concluded that modifications in the piperidine structure could enhance antibacterial properties, suggesting that this compound may also exhibit similar enhancements when optimized properly.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationships of carbamate derivatives indicated that modifications in substituents significantly affect biological activity. Compounds with bulky groups at specific positions showed increased inhibitory effects on bacterial growth. This emphasizes the importance of structural features in determining the biological efficacy of compounds like this compound.
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Notes |
|---|---|---|---|
| This compound | 310.39 g/mol | Potential enzyme inhibitor; antimicrobial | Structural complexity allows for diverse modifications |
| Arylurea derivative | Varies | Antibacterial against MRSA and VREfm | Similar mechanism of action |
| tert-Butyl carbamate | 174.24 g/mol | Limited biological activity | Simpler structure lacking specific moieties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
